Ibiglustat L-malate, also known by its chemical name and various synonyms, is a compound that has garnered attention for its role in pharmacological applications, particularly in the treatment of lysosomal storage disorders. It functions as an inhibitor of glucosylceramide synthase, which is instrumental in the biosynthesis of glycosphingolipids. This compound has been studied primarily for its potential therapeutic effects in conditions such as Fabry disease.
Ibiglustat L-malate is classified under the category of glucosylceramide synthase inhibitors. It is derived from L-malic acid and is often referenced by its CAS number 1629063-78-0. The compound is synthesized through specific chemical processes that involve the manipulation of molecular structures to achieve desired pharmacological properties.
The synthesis of Ibiglustat L-malate involves several steps, typically starting from commercially available precursors. The process may include:
The synthesis can be monitored using various analytical techniques, including liquid chromatography and mass spectrometry, to confirm the identity and purity of the compound.
Ibiglustat L-malate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as CHNO with a molecular weight of approximately 511.66 g/mol.
The structural representation includes:
Ibiglustat L-malate participates in several important chemical reactions:
These reactions are typically studied using kinetic assays that measure enzyme activity before and after the introduction of Ibiglustat.
The mechanism by which Ibiglustat L-malate exerts its effects involves:
Studies have shown that this mechanism can lead to improved outcomes in models of Fabry disease.
Ibiglustat L-malate possesses several notable physical and chemical properties:
These properties are essential for its formulation into drug products.
Ibiglustat L-malate has significant applications in scientific research and clinical settings:
Ibiglustat L-malate (CAS 1629063-78-0) is the malic acid salt form of ibiglustat, a selective glucosylceramide synthase (GCS) inhibitor initially developed by Genzyme under the code Genz-682452. Following Sanofi's acquisition of Genzyme in 2011, the compound was redesignated as GZ/SAR402671 or SAR402671, with "venglustat" becoming the accepted International Nonproprietary Name (INN) [1] [2] [9]. The L-malate formulation was engineered to optimize the physicochemical properties of the free base (CAS 1401090-53-6), enhancing solubility for preclinical testing [3] [9]. The systematic chemical name is (3S)-1-azabicyclo[2.2.2]octan-3-yl N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl}carbamate (2S)-2-hydroxybutanedioate, reflecting its stereospecific configuration [5] [7].
Table 1: Nomenclature and Identifiers of Ibiglustat L-malate
Designation Type | Identifiers |
---|---|
Chemical Names | (3S)-1-azabicyclo[2.2.2]octan-3-yl N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl}carbamate L-malate; (S)-Quinuclidin-3-yl (2-(2-(4-fluorophenyl)thiazol-4-yl)propan-2-yl)carbamate L-malate |
CAS Numbers | 1629063-78-0 (L-malate salt); 1401090-53-6 (free base) |
Synonyms | Venglustat L-malate; SAR402671A; GZ/SAR402671A; Genz-682452-AU |
Molecular Formula | C₂₀H₂₄FN₃O₂S·C₄H₆O₅ |
Molecular Weight | 523.58 g/mol |
The compound progressed through Phase 1 safety studies (NCT01674036) by 2012 and advanced to Phase 2/3 trials for Fabry disease, Gaucher disease type 3, and Parkinson’s disease linked to GBA mutations [2] [5]. Its fast-track designation by the FDA for Fabry disease underscores its therapeutic potential [2].
Ibiglustat L-malate is a cornerstone of substrate reduction therapy (SRT) for glycosphingolipid storage disorders. It inhibits glucosylceramide synthase (GCS), the enzyme catalyzing the first step in glycosphingolipid biosynthesis. By reducing glucosylceramide (GL-1) production, it depletes downstream substrates like globotriaosylceramide (GL-3/Gb3) in Fabry disease and glucosylsphingosine in Gaucher disease [1] [6] [9]. This mechanism is critical for pathologies where enzyme replacement therapy (ERT) has limited tissue penetration.
Mechanistic Insights
Therapeutic Applications
Fabry Disease: In a Phase 2a trial (NCT02228460), 11 treatment-naïve males received 15 mg/day ibiglustat. After six months, skin Gb3 inclusions decreased significantly, with two patients achieving complete clearance after three years. Plasma lyso-Gb3 and urinary GL-3 also declined, corroborating target engagement [2].Neuronopathic Disorders: Ibiglustat reduced brain glucosylceramide by >40% in murine Gaucher disease type 3 models, attenuating neuroinflammation and extending lifespan by 30% [5] [6].Viral Replication: Emerging data suggest GCS inhibition disrupts SARS-CoV-2 and influenza viral membranes, highlighting broader applications [1].
Ibiglustat L-malate exemplifies advanced small-molecule therapeutics targeting lysosomal storage disorders. Its design prioritizes optimized pharmacokinetics (PK) and brain penetrance.
Structural and Pharmacokinetic Properties
Core Structure: The molecule integrates a fluorophenyl-thiazole moiety (lipophilic anchor) and a quinuclidine carbamate group (GCS binding domain). The L-malate counterion improves solubility in polar solvents like DMSO (>100 mg/mL) [3] [6] [9].
Table 2: Structural and Functional Features
Property | Characteristic |
---|---|
Chemical Class | Carbamate derivative with bicyclic amine and heteroaromatic thiazole |
Stereochemistry | Chiral centers at C3 (quinuclidine) and malate C2; (S)-configuration critical for target binding |
Solubility | Freely soluble in DMSO (191 mM); insoluble in aqueous buffers (<0.1 mg/mL) |
Active Transport | Minimal P-glycoprotein efflux, enabling CNS uptake |
Half-Life (Human) | ~35 hours (steady-state, 20 mg/day), supporting once-daily dosing [7] |
Table 3: Pharmacokinetic Parameters in Humans [7]
Dose | Cₘₐₘ (ng/mL) | AUC (ng·h/mL) | T₁/₂ (h) |
---|---|---|---|
20 mg single dose | 68 | 1,100 | Not reported |
20 mg steady-state | 142 | 2,420 | 35 |
150 mg single dose | 529 | 20,600 | 26.9 |
Therapeutic Classification
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7